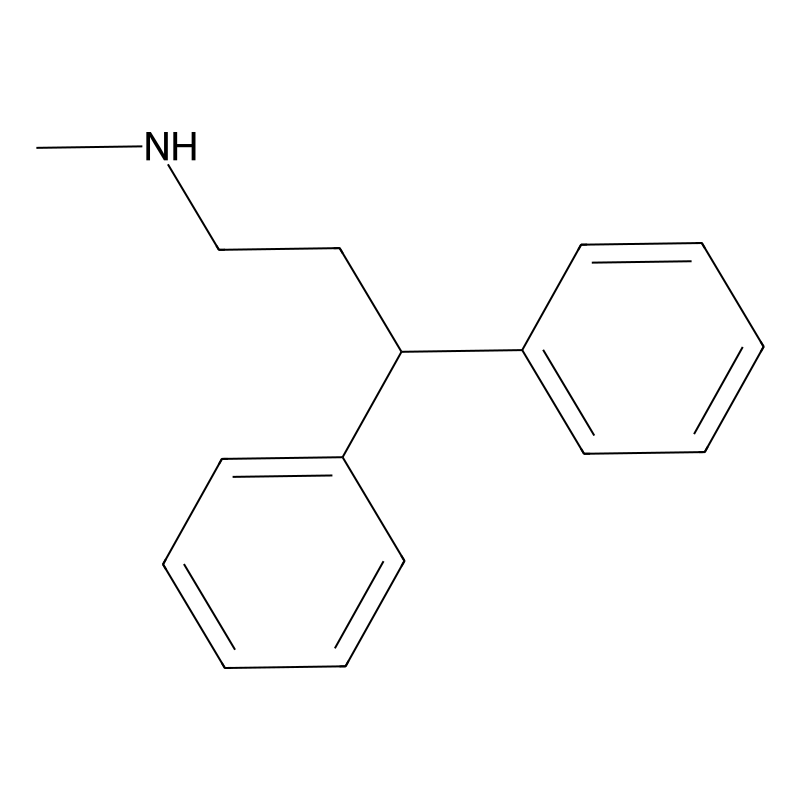

N-Methyl-3,3-diphenylpropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Applications in Organic Chemistry:

N-Methyl-3,3-diphenylpropylamine serves as a precursor for the synthesis of various organic compounds, including:

- Schiff bases: These compounds are formed by the condensation reaction between N-methyl-3,3-diphenylpropylamine and aldehydes or ketones. Schiff bases find applications in various areas, including catalysis, coordination chemistry, and material science [].

- N-heterocycles: N-Methyl-3,3-diphenylpropylamine can be incorporated into the structure of various nitrogen-containing heterocyclic compounds, which possess diverse functionalities and applications in medicinal chemistry and materials science [].

Potential Uses in Medicinal Chemistry:

While not yet extensively studied, N-Methyl-3,3-diphenylpropylamine holds potential for applications in medicinal chemistry due to its structural similarity to known bioactive compounds.

- Structural similarities to known anti-cancer agents: The presence of the diphenylpropyl group in N-Methyl-3,3-diphenylpropylamine bears resemblance to some established anti-cancer drugs. This suggests potential for further research into its anti-proliferative or anti-tumorigenic properties.

- Potential for central nervous system (CNS) activity: The lipophilic nature of N-Methyl-3,3-diphenylpropylamine allows it to potentially cross the blood-brain barrier, making it a candidate for further investigation in the development of CNS-acting drugs [].

N-Methyl-3,3-diphenylpropylamine is an organic compound with the molecular formula and a molar mass of 225.33 g/mol. It is characterized by a clear, colorless to pale yellow oily appearance. This compound has a density of approximately 0.988 g/cm³ and a boiling point of 178 °C at a pressure of 10 Torr. N-Methyl-3,3-diphenylpropylamine is slightly soluble in chloroform and ethyl acetate, with a predicted pKa of 10.48, indicating its basic nature .

N-MDPP itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of molecules with potential therapeutic effects.

- Information on specific hazards associated with N-MDPP is limited.

- As a general precaution, any laboratory work with organic compounds should involve appropriate personal protective equipment (PPE) and adherence to safety protocols.

Future Research Directions

- Further research might explore the development of more efficient and scalable synthesis methods for N-MDPP.

- Studies could investigate the potential for N-MDPP itself to have biological activity, although current research suggests its primary value lies in its role as a synthetic intermediate.

The synthesis of N-Methyl-3,3-diphenylpropylamine can be achieved through several methods:

- Friedel-Crafts Alkylation: This method involves the reaction of cinnamonitrile with benzene in the presence of aluminum trichloride to form 3,3-diphenylpropionitrile.

- Catalytic Hydrogenation: The nitrile is then hydrogenated using a transition metal catalyst to form 3,3-diphenylpropylamine.

- Methylation: The resulting amine undergoes methylation to yield N-methyl-3,3-diphenylpropylamine .

- Demethylation: Alternative synthesis routes may involve the demethylation of N,N-dimethyl-3,3-diphenylpropylamine followed by hydrolysis to obtain the target compound .

Several compounds share structural similarities with N-Methyl-3,3-diphenylpropylamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3-Diphenylpropylamine | C16H19N | Parent compound without methyl substitution |

| N,N-Dimethyl-3,3-diphenylpropylamine | C17H23N | Contains two methyl groups on nitrogen |

| Benzhydrylamine | C13H15N | Lacks propylene chain; used in similar applications |

| Diphenhydramine | C17H21N | Antihistamine with different pharmacological effects |

Uniqueness

N-Methyl-3,3-diphenylpropylamine stands out due to its specific structure that allows for unique interactions within biological systems compared to its analogs. Its methyl group enhances its lipophilicity and may influence its pharmacokinetic properties.